3-(3,5-Dimethoxyphenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dimethoxyphenyl)-9-fluoro-[1,2,4]triazolo[4,3-c]quinazoline is a synthetic compound belonging to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antibacterial properties . The unique structure of 3-(3,5-dimethoxyphenyl)-9-fluoro-[1,2,4]triazolo[4,3-c]quinazoline makes it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of 3-(3,5-dimethoxyphenyl)-9-fluoro-[1,2,4]triazolo[4,3-c]quinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :
Formation of the quinazoline core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable reagent, such as acetic anhydride, to form the quinazoline core.
Introduction of the triazole ring: The quinazoline core is then reacted with a triazole precursor under acidic or basic conditions to form the triazoloquinazoline structure.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs .
Chemical Reactions Analysis
3-(3,5-dimethoxyphenyl)-9-fluoro-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(3,5-dimethoxyphenyl)-9-fluoro-[1,2,4]triazolo[4,3-c]quinazoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(3,5-dimethoxyphenyl)-9-fluoro-[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound is known to intercalate into DNA, disrupting the normal function of the DNA molecule . This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death . Additionally, the compound may interact with specific enzymes and receptors, further contributing to its biological effects .
Comparison with Similar Compounds
3-(3,5-dimethoxyphenyl)-9-fluoro-[1,2,4]triazolo[4,3-c]quinazoline can be compared with other similar compounds, such as:
[1,2,4]triazolo[4,3-a]quinoxaline: This compound also exhibits DNA intercalation activity and has been studied for its anticancer properties.
[1,2,4]triazolopyrimidine:
Properties
Molecular Formula |
C17H13FN4O2 |
---|---|
Molecular Weight |
324.31 g/mol |
IUPAC Name |
3-(3,5-dimethoxyphenyl)-9-fluoro-[1,2,4]triazolo[4,3-c]quinazoline |
InChI |
InChI=1S/C17H13FN4O2/c1-23-12-5-10(6-13(8-12)24-2)16-20-21-17-14-7-11(18)3-4-15(14)19-9-22(16)17/h3-9H,1-2H3 |
InChI Key |
UYZLPUTVFINDEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C3N2C=NC4=C3C=C(C=C4)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.